N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c23-14-19-18-8-4-5-9-20(18)26-22(19)24-21(25)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFZFCBCDKFOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
Methodology :
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Step 1 : Convert 4-phenylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Step 2 : React the acid chloride with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of a base (e.g., triethylamine or pyridine) to form the amide.
Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0°C to room temperature.
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Reaction Time: 4–6 hours.
Yield : 65–78% (based on analogous amidation reactions).
Advantages :
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High reactivity of acid chloride ensures rapid coupling.
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Minimal side products due to stoichiometric control.
Challenges :
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Moisture sensitivity requires anhydrous conditions.
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Acid chloride handling necessitates safety precautions.
Coupling Reagent-Assisted Synthesis
Methodology :
Employ carbodiimide-based coupling agents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) to activate 4-phenylbenzoic acid for amide formation.
Procedure :
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Activation : Mix 4-phenylbenzoic acid with EDCl and HOBt in DCM.
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Coupling : Add 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and stir at room temperature.
Conditions :
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Molar Ratio: 1:1.2 (acid:amine).
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Solvent: DCM or dimethylformamide (DMF).
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Reaction Time: 12–24 hours.
Yield : 70–85% (extrapolated from similar benzamide syntheses).
Advantages :
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Avoids hazardous acid chloride synthesis.
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Suitable for sensitive substrates.
Challenges :
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Requires purification to remove urea byproducts.
One-Pot Tandem Approach
Methodology :
Combine in situ acid activation and amidation in a single vessel, minimizing intermediate isolation.
Steps :
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Suspend 4-phenylbenzoic acid, EDCl, and HOBt in DMF.
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Add the amine component and heat at 50–60°C.
Conditions :
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Catalyst: 4-Dimethylaminopyridine (DMAP).
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Reaction Time: 6–8 hours.
Yield : 68–72% (based on one-pot protocols for thiophene amides).
Advantages :
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Reduced processing time.
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Higher atom economy.
Challenges :
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Optimizing stoichiometry is critical to prevent dimerization.
Intermediate Synthesis
Preparation of 2-Amino-3-Cyano-4,5,6,7-Tetrahydrobenzo[b]Thiophene
This intermediate is synthesized via:
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Cyclocondensation : React cyclohexanone with cyanoacetamide and sulfur in the presence of morpholine (Gewald reaction).
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Purification : Recrystallize from ethanol to achieve >95% purity.
Key Data :
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Molecular Weight : 190.24 g/mol.
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Melting Point : 148–150°C.
Synthesis of 4-Phenylbenzoic Acid
Method : Friedel-Crafts acylation of biphenyl with acetyl chloride, followed by oxidation.
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Acylation :
\text{Biphenyl} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} 4-Acetylbiphenyl} -
Oxidation :
Yield : 82–90%.
Optimization and Analytical Validation
Reaction Monitoring
Purification
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Recrystallization : Dissolve crude product in hot DMF-ethanol (1:4) and cool to 4°C.
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Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for high-purity isolates.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, TEA | 0°C, 4 h | 65–78% | >95% |
| EDCl/HOBt | EDCl, HOBt, DMF | RT, 24 h | 70–85% | 93–97% |
| One-Pot Tandem | EDCl, DMAP | 50°C, 6 h | 68–72% | 90–94% |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzamide and benzothiophene rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide is with a molecular weight of approximately 318.43 g/mol. The compound features a benzothiophene core that contributes to its biological activity and potential therapeutic effects.
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Inhibition of Kinases
- Research has identified N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide as a potent inhibitor of c-Jun N-terminal kinases (JNK2 and JNK3). These kinases are involved in various cellular processes including apoptosis and inflammation. The compound demonstrated significant inhibitory effects with reported pIC50 values of 6.7 for JNK3 and 6.5 for JNK2 .
- The selectivity of this compound against other members of the mitogen-activated protein kinase (MAPK) family indicates its potential for targeted therapeutic applications without affecting other pathways adversely .
- Anti-inflammatory Properties
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Anticancer Activity
- Similar compounds have shown promise in exhibiting cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest. Preliminary studies indicate that modifications to the benzothiophene structure can enhance anticancer potency.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The benzothiophene ring may also play a role in binding to specific receptors or other biological molecules, influencing various cellular pathways.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares structural similarities with several derivatives (Table 1):
Key Observations :
- Substituent Diversity : The 2-position benzamide group is frequently modified with electron-withdrawing (e.g., nitro in 1130-0098) or hydrophilic groups (e.g., morpholine in 58125-32-9) to modulate activity and pharmacokinetics.
- Conformational Rigidity : Intramolecular hydrogen bonding (N–H⋯O) in the benzoyl analogue stabilizes the thiophene-amide interface, enhancing crystallinity .
Physicochemical Properties
Trends :
Mechanistic Insights :
- The cyano group in the target compound may enhance binding to enzymatic targets (e.g., kinases, COX-2) via dipole interactions.
- Tetrahydrobenzothiophene cores improve metabolic stability compared to non-hydrogenated analogues .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article synthesizes available research findings regarding its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiophene moiety and a phenylbenzamide group. Its molecular formula is , with a molecular weight of approximately 436.59 g/mol. The presence of the cyano group and the tetrahydro-benzothiophene structure contribute to its biological activity.
Research indicates that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide functions primarily as an inhibitor of the Jun N-terminal kinases (JNK) pathway. Specifically, it has been shown to selectively inhibit JNK2 and JNK3 kinases with notable potency:
| Kinase | pIC50 Value |
|---|---|
| JNK2 | 6.5 |
| JNK3 | 6.7 |
The unique binding mode observed through X-ray crystallography suggests that the cyano substituent forms hydrogen bond interactions within the ATP-binding site of the kinase, enhancing its inhibitory effect .
Biological Activity and Efficacy
The compound's inhibition of JNK pathways has significant implications for cancer therapy and neuroprotection. JNKs are implicated in various cellular processes including apoptosis, inflammation, and stress responses. Inhibition of these pathways can lead to reduced cell proliferation in cancerous cells and protection against neurodegenerative diseases.
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that treatment with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide resulted in decreased viability in several cancer cell lines (e.g., breast and lung cancer). The compound induced apoptosis through the modulation of pro-apoptotic and anti-apoptotic factors.
- Neuroprotection : Animal models treated with the compound showed reduced neuronal death following ischemic injury. The neuroprotective effects were attributed to the inhibition of JNK-mediated pathways that lead to apoptosis under stress conditions .
Comparative Analysis with Other Compounds
To contextualize the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide, a comparison with other known JNK inhibitors is useful:
| Compound | Target Kinase | pIC50 |
|---|---|---|
| N-(3-cyano-4,5,6,7-tetrahydro...) | JNK2/JNK3 | 6.5/6.7 |
| SP600125 | JNK1/JNK2/JNK3 | 7.0 |
| TCS 401 | JNK1/JNK2 | 6.8 |
While SP600125 exhibits higher potency across all JNK isoforms, the selectivity profile of N-(3-cyano...) suggests it may have fewer off-target effects .
Q & A
Q. What synthetic methodologies are typically employed for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide?
The synthesis involves multi-step reactions, including cyclization of thiophene precursors followed by amidation. For example, benzothiophene ring formation may use cyclization of a thiophene derivative under reflux with catalysts like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in dichloromethane. Subsequent coupling with 4-phenylbenzoyl chloride or acid (via carbodiimide-mediated amidation) completes the synthesis. Purification often employs column chromatography (silica gel, 60–120 mesh) with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): and NMR confirm functional groups and connectivity (e.g., cyano group at δ ~110–120 ppm in NMR).
- Mass Spectrometry (EI-MS or ESI-MS): Validates molecular weight (e.g., observed [M+H] vs. calculated).
- X-ray Crystallography: Resolves 3D conformation, including ring puckering and hydrogen bonding (e.g., S(6) intramolecular hydrogen bonds observed in benzothiophene derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported conformational properties of the benzothiophene core?
The tetrahydrobenzothiophene ring adopts a half-chair or envelope conformation, confirmed by X-ray studies. Discrepancies in dihedral angles (e.g., 7.1° vs. 59.0° between thiophene and phenyl planes) arise from substituent electronic effects. Refinement using SHELXL software (with full-matrix least-squares on ) and analysis of anisotropic displacement parameters () can resolve such conflicts .
Q. What mechanistic insights explain the compound’s inhibition of JNK2/JNK3 kinases?
The 3-cyano group forms a critical hydrogen bond with the hinge region of JNK3’s ATP-binding site (confirmed by X-ray crystallography). The tetrahydrobenzothiophene scaffold enhances hydrophobic interactions with Val78 and Lys93 residues, while the 4-phenylbenzamide moiety stabilizes binding via π-π stacking with Phe168. Computational docking (e.g., AutoDock Vina) and mutagenesis studies validate this binding mode .
Q. How do reaction conditions influence yield and purity during synthesis?
- Temperature Control: Cyclization steps require precise heating (e.g., 60–80°C) to avoid side reactions like over-oxidation of the cyano group.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve amidation efficiency but may require rigorous drying to prevent hydrolysis.
- Catalyst Optimization: Use of 4-dimethylaminopyridine (DMAP) in stoichiometric ratios (0.1–0.2 equiv.) accelerates carbodiimide-mediated couplings .
Methodological Guidance
Q. Designing SAR Studies: Which substituents modulate JNK selectivity?
- Benzamide Substituents: Electron-withdrawing groups (e.g., -NO, -CF) at the 4-position enhance JNK3 affinity by 2–3 fold.
- Benzothiophene Modifications: Replacing the cyano group with -COOH reduces potency (IC increases from 12 nM to >1 µM), highlighting its role in hinge-region interactions.
- Ring Saturation: Fully saturated tetrahydro rings improve metabolic stability but may reduce solubility .
Q. How to address discrepancies in biological activity across cell lines?
- Cytotoxicity Assays: Use multiple cell lines (e.g., MCF-7, HEK293) with standardized protocols (MTT or CellTiter-Glo®).
- Off-Target Profiling: Kinase selectivity screens (e.g., Eurofins KinaseProfiler™) identify cross-reactivity with related MAPKs (e.g., p38α).
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
